6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound features an isopropyl group at the 6th position, a methyl group at the 4th position, a keto group at the 2nd position, and a nitrile group at the 3rd position. Its unique structure makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 1-s-cis-6aa can yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating new chemical entities.
Biology: Research has shown that pyridine derivatives can exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further research in pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The exact mechanism by which 6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors. The presence of the nitrile group suggests potential interactions with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the isopropyl group.
4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the isopropyl group.
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the methyl group at the 4th position.
Uniqueness: The presence of both the isopropyl and methyl groups in 6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile gives it unique chemical and physical properties compared to its analogs. These structural differences can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
4-methyl-2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(2)9-4-7(3)8(5-11)10(13)12-9/h4,6H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMBLZDBCNWGCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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